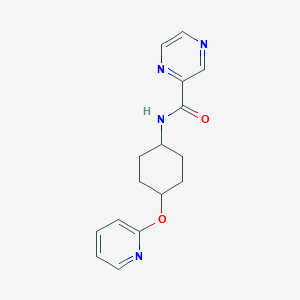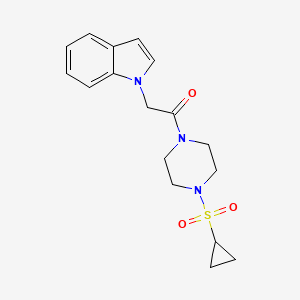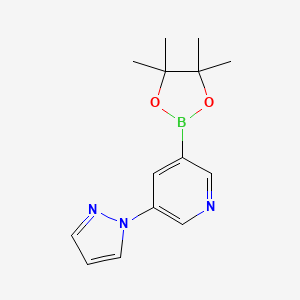
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, further research is needed to optimize its solubility in water and improve its bioavailability.
Métodos De Síntesis
The synthesis method of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-amino-4-oxo-3-(2-phenyl-2-propenyl)thiazolidine-5-carboxylic acid with o-anisidine in the presence of acetic anhydride. This reaction results in the formation of N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
2309612-98-2 |
|---|---|
Nombre del producto |
N-(2-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Fórmula molecular |
C17H15N3O3S |
Peso molecular |
341.39 |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-20-16(22)11-6-2-3-7-12(11)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
Clave InChI |
HFRTVSFTKVQJFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)

![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)